N-(4-carbamoylphenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-27(2)19-11-7-16(8-12-19)20(28-13-3-4-14-28)15-25-22(30)23(31)26-18-9-5-17(6-10-18)21(24)29/h5-12,20H,3-4,13-15H2,1-2H3,(H2,24,29)(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUKETPNCYXFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-carbamoylphenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide, hereafter referred to as Compound X, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X is characterized by a complex structure that includes a carbamoyl group and a dimethylamino group. Its molecular formula is CHNO, with a molecular weight of approximately 329.43 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
The biological activity of Compound X is primarily attributed to its interaction with various neurotransmitter receptors and transporters. Research indicates that compounds with similar structures often target serotonin (5-HT) and dopamine receptors, which are crucial in regulating mood and behavior.
Pharmacological Targets
- Serotonin Transporter (SERT) : Preliminary studies suggest that Compound X may inhibit SERT, thus increasing serotonin levels in synaptic clefts, which could enhance mood and alleviate depression.
- Dopamine Receptors : Similar compounds have shown affinity for dopamine receptors, potentially influencing reward pathways and motor control.
Biological Activity Studies
Several studies have investigated the biological activity of compounds structurally related to Compound X. Below are key findings:
Case Studies
- Antidepressant Potential : A study evaluating the effects of similar compounds on depressive behaviors in animal models found that those targeting SERT significantly reduced symptoms associated with depression, suggesting that Compound X could possess similar properties.
- Neuroprotective Effects : In neurodegenerative disease models, compounds with structural similarities have demonstrated neuroprotective effects by reducing oxidative stress and inflammation, indicating potential therapeutic applications for conditions like Alzheimer's disease.
- Antifungal Applications : Research into the antifungal properties of related compounds revealed efficacy against common fungal pathogens, highlighting the potential for Compound X in treating fungal infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural and physicochemical properties of the target compound with three analogues:
*Estimated based on structural similarity to CAS: 899956-85-5 .
Key Differences and Implications
The piperazinyl group in the methoxy-substituted analogue introduces greater conformational flexibility than the pyrrolidine ring, which may reduce metabolic stability .
Biological Activity :
- Pyrrolyl pyridine derivatives (e.g., Adivireddy et al.'s compounds) exhibit demonstrated kinase inhibition, suggesting the target compound’s bis-amido architecture may confer similar activity .
- The absence of a pyridine or pyrrole ring in CAS: 899956-85-5 limits direct pharmacological comparison but highlights structural versatility in amide-linked designs .
Synthetic Routes :
- The target compound’s synthesis likely parallels Adivireddy et al.’s ultrasonication-assisted method using HATU/DIPEA, ensuring efficient amide bond formation . In contrast, CAS: 899956-85-5 may involve simpler condensation steps due to its methyl substituent .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N-(4-carbamoylphenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide, and how can purity be ensured?
Methodological Answer:
- Stepwise Synthesis : Multi-step routes are typical, starting with functionalization of the phenyl rings (e.g., carbamoylation, dimethylamino substitution) followed by coupling reactions. For example, amide bond formation between activated carboxylic acid derivatives and amines under inert atmospheres (N₂/Ar) to prevent oxidation .
- Key Conditions : Use polar aprotic solvents (DMF, DCM) with coupling agents like EDC/HOBt for amide formation. Temperature control (0–25°C) minimizes side reactions .
- Purity Assurance : Post-synthesis purification via column chromatography (silica gel, gradient elution) and recrystallization. Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity ≥95% .
Advanced Synthesis Challenges
Q. Q2. How can researchers address low yields during the coupling of pyrrolidinylethyl and carbamoylphenyl moieties?
Methodological Answer:
- Steric Hindrance Mitigation : Introduce protecting groups (e.g., Boc for amines) to reduce steric bulk during coupling .
- Catalytic Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like Xantphos) for Suzuki-Miyaura cross-couplings if aryl halides are intermediates .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates and adjust stoichiometry/reactant addition rates .
Basic Structural Characterization
Q. Q3. Which analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies protons on carbamoyl (δ 6.8–7.5 ppm), dimethylamino (δ 2.8–3.1 ppm), and pyrrolidinyl (δ 1.5–2.5 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₈H₃₄N₅O₃: 500.2661) .
- X-ray Crystallography : Single-crystal analysis (if feasible) provides bond angles/lengths for the ethanediamide linker and spatial arrangement of substituents .
Advanced Structural Analysis
Q. Q4. How to resolve discrepancies between computational and experimental structural data (e.g., bond lengths or dihedral angles)?
Methodological Answer:
- DFT Refinement : Re-optimize computational models (e.g., B3LYP/6-31G*) using solvent effects (PCM model for DMSO) to better match experimental NMR/X-ray data .
- Dynamic Analysis : Perform molecular dynamics simulations to assess conformational flexibility in solution vs. solid state .
- Error Source Identification : Compare crystallographic thermal parameters with computational vibrational frequencies to identify regions of high flexibility .
Basic Biological Activity Profiling
Q. Q5. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Target-Based Assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays, given the dimethylamino and pyrrolidinyl groups’ potential for ATP-binding site interactions .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations to assess cytotoxicity .
- Solubility Testing : Use shake-flask method (PBS pH 7.4) to determine aqueous solubility, critical for in vivo translation .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q6. How to systematically investigate the impact of substituents (e.g., carbamoyl vs. methoxy) on biological activity?
Methodological Answer:
-
Analog Synthesis : Prepare derivatives with modified substituents (e.g., 4-methoxyphenyl or 4-fluorophenyl) using parallel synthesis .
-
Bioactivity Correlation : Test analogs in dose-response assays (IC₅₀ determination) and correlate with computational descriptors (e.g., LogP, polar surface area) .
-
Table: Example SAR Data
Substituent (R) IC₅₀ (µM, EGFR) LogP Carbamoyl 0.45 2.1 Methoxy 1.20 2.8 Reference: Modified from .
Basic Computational Modeling
Q. Q7. How to model the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs: 1M17 for EGFR) to predict binding poses. Focus on hydrogen bonds between ethanediamide linker and kinase hinge region .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors on carbamoyl group) using Schrödinger’s Phase .
Advanced Computational Validation
Q. Q8. How to validate computational predictions of target binding using experimental data?
Methodological Answer:
- Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) and measure changes in inhibitory activity to confirm predicted binding interactions .
- SPR Analysis : Surface plasmon resonance quantifies binding kinetics (kₐₙ, kₒff) for comparison with docking scores .
Data Contradiction Resolution
Q. Q9. How to resolve conflicting bioactivity data between academic studies?
Methodological Answer:
- Variable Standardization : Re-test compounds under uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .
- Metabolite Interference : Perform LC-MS stability studies to rule out compound degradation in assay media .
Stability & Degradation Analysis
Q. Q10. What protocols assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to pH 1–10 buffers (37°C, 24h) and analyze via HPLC for hydrolysis/oxidation products .
- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) to identify photo-degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
